

# Structural biology of SARS-CoV-2 nsp16 in complex with inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SARS-CoV-2-IN-16

Cat. No.: B12417908

[Get Quote](#)

An In-depth Technical Guide to the Structural Biology of SARS-CoV-2 nsp16 in Complex with Inhibitors

## Introduction

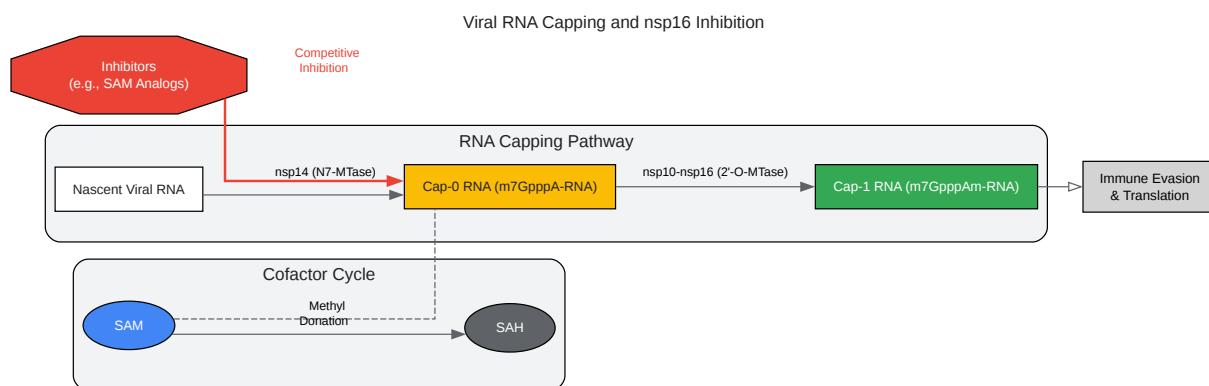
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) relies on a suite of non-structural proteins (nsps) to replicate and evade the host immune system. Among these, the nsp10-nsp16 complex is a critical component of the viral RNA capping machinery.<sup>[1][2][3][4]</sup> Nsp16 is an S-adenosyl-L-methionine (SAM)-dependent 2'-O-methyltransferase (MTase) that catalyzes the final step of coronaviral mRNA capping.<sup>[4][5][6]</sup> This methylation is crucial for mimicking the host's mRNA, thereby preventing recognition by the host's innate immune system and ensuring efficient viral protein translation.<sup>[7][8][9]</sup>

A unique feature of nsp16 is its absolute dependence on a smaller, non-enzymatic protein, nsp10, for its stability and activity.<sup>[5][6][10]</sup> The nsp10-nsp16 heterodimer forms a stable complex where nsp10 stabilizes the SAM-binding pocket and extends the RNA-binding groove of nsp16.<sup>[6]</sup> This functional complex is highly conserved across coronaviruses, making it an attractive target for the development of broad-spectrum antiviral therapeutics.<sup>[4][7]</sup> Inhibiting the 2'-O-MTase activity of nsp16 would expose the viral RNA to the host's immune defenses, severely attenuating viral replication and infectivity.<sup>[5][10]</sup>

## Mechanism of Action and Inhibition Strategy

The nsp10-nsp16 complex catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of the first nucleotide of the nascent viral mRNA, which already possesses a Cap-0 structure (m7GpppA-RNA). This reaction converts the Cap-0 into a Cap-1 structure (m7GpppAm-RNA), a hallmark of mature eukaryotic mRNA.

Inhibition strategies primarily focus on targeting the SAM-binding pocket of nsp16. Small molecules that can occupy this site can act as competitive inhibitors, preventing the binding of the natural SAM cofactor and thus blocking the methyltransferase activity.<sup>[1][2][3]</sup> Several SAM analogs, such as S-adenosyl-L-homocysteine (SAH) and Sinefungin, are known inhibitors.<sup>[11][12]</sup> More advanced strategies involve designing dual-site inhibitors that simultaneously target both the SAM and the adjacent RNA binding sites, which has been shown to correlate with higher inhibitory potential.<sup>[9][13]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of SARS-CoV-2 RNA cap methylation by nsp14 and nsp16, and the point of competitive inhibition.

## Quantitative Data on nsp16 Inhibitors

A variety of compounds have been identified as inhibitors of the nsp10-nsp16 complex. Their potencies are typically measured by their half-maximal inhibitory concentration (IC<sub>50</sub>) or their

dissociation constant ( $K_d$ ). The table below summarizes quantitative data for several key inhibitors.

Inhibitor	Type	Inhibition/Binding Constant	Reference
SS148	Small Molecule	IC <sub>50</sub> : $1.2 \pm 0.4 \mu\text{M}$	<a href="#">[3]</a>
WZ16	Small Molecule	IC <sub>50</sub> : $3.4 \pm 0.7 \mu\text{M}$	<a href="#">[3]</a>
S-adenosyl-L-homocysteine (SAH)	Reaction Product	IC <sub>50</sub> : $2.2 \pm 0.2 \mu\text{M}$	<a href="#">[3]</a>
Sinefungin	SAM Analog	K <sub>d</sub> : 5 nM - 3 $\mu\text{M}$ (range tested)	<a href="#">[14]</a>
Compound 10	SAM Analog	IC <sub>50</sub> : 4 nM	<a href="#">[13]</a>
Compound 9	SAM Analog	IC <sub>50</sub> : 25 nM	<a href="#">[13]</a>
ZINC12880820	Natural Product Derivative	K <sub>d</sub> : $29.08 \pm 2.86 \mu\text{M}$	<a href="#">[15]</a>
ZINC2121012	Natural Product Derivative	K <sub>d</sub> : $23.14 \pm 1.05 \mu\text{M}$	<a href="#">[15]</a>
ZINC2129028	Natural Product Derivative	K <sub>d</sub> : $59.95 \pm 2.53 \mu\text{M}$	<a href="#">[15]</a>
Z195979162	Tetrahydropyridine Derivative	K <sub>d</sub> : 2.0 $\mu\text{M}$	<a href="#">[16]</a>
Z1333277068	Pyrazole-5-carboxamide Derivative	K <sub>d</sub> : 5.0 $\mu\text{M}$	<a href="#">[16]</a>

## Experimental Protocols

The structural and functional characterization of the nsp10-nsp16 complex and its inhibitors relies on a combination of biochemical, biophysical, and structural biology techniques.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the discovery and characterization of SARS-CoV-2 nsp16 inhibitors.

## Protein Expression and Purification

The production of a stable nsp10-nsp16 complex is the foundational step for all subsequent studies.

- **Plasmid Construction:** The genes for full-length SARS-CoV-2 nsp16 and a truncated, stable version of nsp10 are typically cloned into E. coli expression vectors, such as pET-Duet or individual plasmids like pET30a and pET15b.<sup>[2][8]</sup> An N-terminal affinity tag, such as an 8x Histidine (His8) tag followed by a solubility tag like SUMO, is often fused to the protein to facilitate purification.<sup>[2]</sup>

- Protein Expression: The plasmids are transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3) NiCo).[2] The proteins are often expressed separately and the complex reconstituted later, or co-expressed using a bicistronic vector.[2][17] Expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
- Purification:
  - Lysis: Cells are harvested and lysed via sonication or high-pressure homogenization.
  - Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA resin column. The His-tagged protein binds to the resin and is eluted with an imidazole gradient.
  - Tag Cleavage: The His-SUMO tag is often cleaved using a specific protease (e.g., SUMO protease) to yield the native protein. A second Ni-NTA step is performed to remove the cleaved tag and the protease.
  - Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate the nsp10-nsp16 heterodimer from any remaining contaminants, aggregates, or unbound monomeric units, ensuring a homogenous sample.[12]

## Structural Determination Methods

- X-ray Crystallography: This is the predominant method used to obtain high-resolution structures of the nsp10-nsp16 complex.
  - Crystallization: The purified protein complex (at a concentration of 5-10 mg/mL) is mixed with inhibitors and/or substrates (SAM, SAH, m7GpppA). Crystallization screens are set up using vapor diffusion methods (sitting or hanging drop) to find conditions that yield diffraction-quality crystals.[12][18]
  - Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12][17]
  - Structure Solution and Refinement: The structure is solved using molecular replacement, using existing coronavirus nsp10/nsp16 structures as search models.[17] The final model

is refined to high resolution (typically 1.6 to 2.2 Å), revealing the precise binding mode of the inhibitors within the active site.[12][18]

- Cryo-Electron Microscopy (Cryo-EM): While less commonly reported for the relatively small nsp10-nsp16 complex, cryo-EM is a powerful tool for structural analysis of larger viral protein complexes, such as the replication-transcription complex where nsp16 is a component.[19][20][21] It allows for the study of proteins in a near-native, vitrified state without the need for crystallization.

## Enzymatic Activity Assays

These assays are essential for determining the inhibitory potency (e.g., IC<sub>50</sub>) of compounds.

- Radioactivity-Based Assay: This is a classic and sensitive method.
  - Principle: The assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated RNA substrate.[2]
  - Protocol: Various concentrations of an inhibitor are pre-incubated with the nsp10-nsp16 complex. The reaction is initiated by adding [3H]-SAM and a biotinylated Cap-0 RNA substrate (e.g., 5' N7-meGpppACCCCC-biotin).[2] After incubation, the reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated RNA. Unbound [3H]-SAM is washed away, and the incorporated radioactivity is measured using a scintillation counter. The signal is inversely proportional to the inhibitor's potency.[2]
- Bioluminescence Assay (e.g., MTase-Glo<sup>TM</sup>): This is a high-throughput, non-radioactive method.
  - Principle: The assay measures the formation of the reaction product SAH. The amount of SAH produced is coupled to a series of enzymatic reactions that ultimately generate a luminescent signal.[8][22]
  - Protocol: The nsp10-nsp16 complex, inhibitor, SAM, and RNA substrate are incubated together. The MTase-Glo<sup>TM</sup> reagent is then added to stop the reaction and initiate the detection cascade. The resulting luminescence is measured with a plate reader. A decrease in luminescence indicates inhibition of the MTase.[8]

- Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay also detects SAH formation.
  - Principle: It uses an antibody specific for SAH and a competitive binding mechanism involving FRET (Förster Resonance Energy Transfer) to generate a signal proportional to the amount of SAH produced.[11]

## Binding Affinity Assays

These methods directly measure the binding interaction between an inhibitor and the protein complex, providing the dissociation constant (Kd).

- Microscale Thermophoresis (MST):
  - Principle: MST measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient. The binding of a ligand (inhibitor) to the labeled protein alters its size, charge, and hydration shell, leading to a change in its thermophoretic movement, which is used to calculate the Kd.
  - Protocol: The nsp16 protein is fluorescently labeled (e.g., with a RED-NHS dye).[15] A constant concentration of the labeled protein is mixed with a serial dilution of the inhibitor. The samples are loaded into capillaries, and the thermophoresis is measured. The change in fluorescence is plotted against the inhibitor concentration to determine the Kd.[15][16]
- Isothermal Titration Calorimetry (ITC):
  - Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy ( $\Delta H$ ).
  - Protocol: A solution of the inhibitor is titrated into a solution containing the nsp10-nsp16 complex in the calorimeter cell. The heat changes associated with each injection are measured to generate a binding isotherm, from which the binding parameters are derived. [23]

## Conclusion

The SARS-CoV-2 nsp10-nsp16 methyltransferase complex is a validated and high-priority target for antiviral drug development. Structural biology, primarily through X-ray crystallography, has provided atomic-level insights into its mechanism and the binding modes of various inhibitors.<sup>[1][12][13]</sup> These structures reveal that the SAM-binding pocket is a druggable site, and targeting it with competitive inhibitors is a viable strategy.<sup>[1][2][3]</sup> The development of robust, high-throughput biochemical and biophysical assays has enabled the screening of large compound libraries, leading to the identification of several promising inhibitor scaffolds.<sup>[4][11][23]</sup> Future efforts will likely focus on optimizing these hits to improve potency, selectivity against human methyltransferases, and cell permeability, paving the way for the development of effective pan-coronavirus therapeutics.<sup>[2][5]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crystal structure of SARS-CoV-2 nsp10-nsp16 in complex with small molecule inhibitors, SS148 and WZ16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of SARS-CoV-2 nsp10–nsp16 in complex with small molecule inhibitors, SS148 and WZ16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Radioactivity-Based Assay for Screening SARS-CoV-2 nsp10-nsp16 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Nsp16 activation mechanism and a cryptic pocket with pan-coronavirus antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Insights into the Mechanisms of SARS Coronavirus RNA Ribose 2'-O-Methylation by nsp16/nsp10 Protein Complex | PLOS Pathogens [journals.plos.org]
- 7. Coronavirus Inhibitors Targeting nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Structural Basis for Inhibition of the SARS-CoV-2 nsp16 by Substrate-Based Dual Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution structures of the SARS-CoV-2 2'-O-methyltransferase reveal strategies for structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substrate Specificity of SARS-CoV-2 Nsp10-Nsp16 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of the Novel Nsp16 Inhibitors as Potential Anti-SARS-CoV-2 Agents | Supercomputing Frontiers and Innovations [superfri.org]
- 17. Crystal Structure and Functional Analysis of the SARS-CoV-2 2'-O-Methyltransferase nsp10/nsp16 Complex | PLOS Pathogens [journals.plos.org]
- 18. SARS-CoV-2 methyltransferase nsp10-16 in complex with natural and drug-like purine analogs for guiding structure-based drug discovery [elifesciences.org]
- 19. Frontiers | Cryo-electron microscopy in the fight against COVID-19—mechanism of virus entry [frontiersin.org]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. Uncovering the SARS-CoV-2 Protein Structure with Cryo-EM | Labcompare.com [labcompare.com]
- 22. researchgate.net [researchgate.net]
- 23. A High-Throughput RNA Displacement Assay for Screening SARS-CoV-2 nsp10-nsp16 Complex toward Developing Therapeutics for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural biology of SARS-CoV-2 nsp16 in complex with inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12417908#structural-biology-of-sars-cov-2-nsp16-in-complex-with-inhibitors>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)